molecular formula C11H11NO3 B8485502 2,3-dihydro-2-oxo-1H-indole-7-propanoic acid

2,3-dihydro-2-oxo-1H-indole-7-propanoic acid

Cat. No. B8485502
M. Wt: 205.21 g/mol
InChI Key: ZCCFVNGVIJKTAO-UHFFFAOYSA-N
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Patent
US04530929

Procedure details

A solution of 2,3-dihydro-2-oxo-1H-indole-7-propandioic acid dimethyl ester (4.6 g, 0.0166 moles) is dissolved in methanol (50 ml) and 1N sodium hydroxide (33.2 ml, 0.0332 mole) is added. The mixture is stirred at 50° C. for 90 minutes then concentrated at reduced pressure. The residue is dissolved in water (75 ml) and methanol (50 ml). The solution is made acidic with excess Dowex 50X-8 acidic ion exchange resin and heated with stirring at 70° C. for 24 hours. The solution is cooled, filtered, and concentrated to dryness to yield 2,3-dihydro-2-oxo-1H-indole-7-propanoic acid. The 2,3-dihydro-2-oxo-1H-indole-7-propanoic acid is purified by flash chromatography on silica (elution with 9:1 dichloromethane:methanol) NMR spectra: ('H-CDCl13) δ 7.30-7.10 (m, 3H), δ 6.50-6.25 (b, 1H) δ 3.80-3.70 (m, 2H), δ 3.70 (5, 2H), δ 3.28-3.22 (m, 2H).
Name
2,3-dihydro-2-oxo-1H-indole-7-propandioic acid dimethyl ester
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(=O)[CH:4]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][C:15](=[O:18])[CH2:14]2)[C:5](OC)=O.[OH-:20].[Na+].[CH3:22][OH:23]>>[O:18]=[C:15]1[CH2:14][C:13]2[C:17](=[C:9]([CH2:4][CH2:5][C:22]([OH:23])=[O:20])[CH:10]=[CH:11][CH:12]=2)[NH:16]1 |f:1.2|

Inputs

Step One
Name
2,3-dihydro-2-oxo-1H-indole-7-propandioic acid dimethyl ester
Quantity
4.6 g
Type
reactant
Smiles
COC(C(C(=O)OC)C=1C=CC=C2CC(NC12)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
33.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 50° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water (75 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
with stirring at 70° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
O=C1NC2=C(C=CC=C2C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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